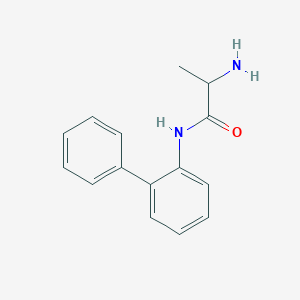

N-biphenyl-2-ylalaninamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-phenylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(16)15(18)17-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDNEQGQOTXTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Biphenyl 2 Ylalaninamide and Its Analogs

Optimized Reaction Conditions and Yield Enhancement for N-biphenyl-2-ylalaninamide Synthesis

Optimizing reaction conditions is critical for maximizing yield and purity. For the key steps in this compound synthesis—typically a Suzuki or Buchwald-Hartwig coupling and an amidation reaction—several parameters must be considered.

For the Suzuki coupling to form the biphenyl (B1667301) core, key variables include the choice of palladium catalyst, ligand, base, and solvent. Studies on biphenyl synthesis have shown that the reaction is sensitive to these factors, with different combinations leading to vastly different outcomes. researchgate.net For the amidation step, optimization involves selecting the appropriate coupling reagent (e.g., EDC·HCl, HATU), additives, solvent, and temperature to ensure efficient amide bond formation while minimizing side reactions. analis.com.my A systematic screening of these variables is typically performed to identify the optimal conditions. researchgate.net

Table 1: Hypothetical Optimization of Suzuki Coupling for Biphenyl Precursor Synthesis This table illustrates a typical optimization process for the coupling of 2-haloaniline with phenylboronic acid.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 75 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 88 |

| 3 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 |

| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 65 |

Data is illustrative and based on general findings in cross-coupling optimization studies. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing synthetic organic chemistry, aiming to reduce waste and environmental impact. pandawainstitute.com These principles can be readily applied to the synthesis of this compound. semanticscholar.org

Key green approaches include:

Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as water, ethanol, 2-methyl-THF, or ionic liquids. nih.gov Suzuki couplings, for instance, can often be performed effectively in aqueous media. researchgate.net

Catalysis: Employing highly efficient and recyclable catalysts to minimize waste. pro-metrics.org Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly advantageous.

Energy Efficiency: Utilizing energy-efficient heating methods like microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations generally have high atom economy.

Solid-Phase and Solution-Phase Synthetic Comparisons for this compound

This compound can be synthesized using either solid-phase or traditional solution-phase techniques. Each approach has a distinct set of advantages and disadvantages. creative-peptides.com

Solid-Phase Synthesis (SPS): In this method, one of the starting materials (either the biphenyl precursor or the alanine (B10760859) derivative) is covalently attached to a solid support (resin). chempep.com The synthesis proceeds by adding reagents in solution, with purification at each step achieved by simple filtration and washing of the resin. chimia.ch This method is particularly well-suited for the synthesis of libraries of analogs and is amenable to automation. mdpi.com

Solution-Phase Synthesis: This classical approach involves carrying out all reactions in a solvent system. While it often requires more complex purification steps like column chromatography, it can be more readily scaled up and allows for easier reaction monitoring. nih.gov For complex structures that may be incompatible with the linkers or conditions of SPS, solution-phase synthesis remains the preferred method.

Table 2: Comparison of Synthetic Phases for this compound

| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Purification | Simple filtration and washing | Often requires extraction and chromatography |

| Reagent Use | Can use a large excess of reagents to drive reactions to completion | Excess reagents complicate purification |

| Scalability | Can be challenging to scale up beyond certain quantities | More readily scalable for large-scale production |

| Reaction Monitoring | Difficult to monitor reaction progress directly | Easily monitored by techniques like TLC and LC-MS |

| Automation | Highly amenable to automated synthesis | Automation is more complex |

| High-Throughput | Ideal for combinatorial chemistry and library synthesis | Less efficient for producing large numbers of compounds |

Advanced Structural Elucidation and Conformational Analysis of N Biphenyl 2 Ylalaninamide

Spectroscopic Characterization Techniques (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods provide foundational information regarding the connectivity and elemental composition of N-biphenyl-2-ylalaninamide. High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy are particularly powerful tools for this purpose. measurlabs.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the precise molecular mass of a compound, which in turn allows for the confident assignment of its elemental formula. europa.eu For this compound (C₁₅H₁₆N₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would be expected to yield a value that matches the theoretical mass to within a few parts per million (ppm). nih.govhilarispublisher.com This high degree of accuracy effectively rules out other potential elemental compositions, providing strong evidence for the compound's identity. nih.gov

Table 1: Illustrative HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₆N₂O |

| Theoretical Mass [M+H]⁺ | 253.13354 u |

| Measured Mass [M+H]⁺ | 253.1332 u |

| Mass Accuracy | < 5 ppm |

Note: The measured mass is a representative value for illustrative purposes.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D NMR provides initial information, 2D NMR experiments are crucial for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, especially given the potential for signal overlap in the aromatic region. mnstate.edu Key 2D NMR experiments for characterizing this compound include:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, which are invaluable for identifying adjacent protons. ucl.ac.uk It would be used to trace the spin systems within the alaninamide fragment (NH-CH-CH₃) and within each of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is critical for connecting the different fragments of the molecule, for example, by showing correlations from the alanine (B10760859) α-proton to the carbonyl carbon and the biphenyl (B1667301) ring carbons, and from the amide NH proton to the biphenyl ring.

The combination of these experiments allows for a complete and confident assignment of the molecular structure. researchgate.netresearchgate.net

X-ray Crystallographic Analysis of this compound and its Complexes

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com A single-crystal X-ray diffraction analysis of this compound would yield definitive information on its molecular structure, including bond lengths, bond angles, and torsion (dihedral) angles in the solid state. wikipedia.org This technique is also essential for characterizing the structure of complexes that this compound might form. jhu.edunih.gov

The analysis would reveal the dihedral angle between the two phenyl rings of the biphenyl moiety, which is a key conformational feature. It would also precisely define the geometry of the chiral center and the conformation of the alaninamide side chain. Furthermore, crystallographic data elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups. nih.gov

Table 2: Representative Crystallographic Data for a Hypothetical this compound Crystal

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1295 |

| Z (molecules/unit cell) | 4 |

| Phenyl-Phenyl Dihedral Angle (°) | 55.3 |

Note: These data are representative and based on typical values for similar organic molecules. nih.gov

Conformational Landscape and Dynamics of this compound

Conformational analysis investigates the different spatial arrangements a molecule can adopt through rotation around its single bonds. libretexts.orgunacademy.com For this compound, the key rotational dynamics are centered around two main axes: the C-C single bond connecting the two phenyl rings and the C-C bond linking the alaninamide side chain to the phenyl ring.

The conformation of the biphenyl group is determined by a balance between two opposing effects:

Steric Hindrance: Repulsion between the ortho-substituents on the two rings (the alaninamide group and a hydrogen atom) favors a twisted conformation.

π-Conjugation: Overlap of the π-orbitals between the two rings, which stabilizes the molecule, is maximized in a planar conformation.

For most substituted biphenyls, steric hindrance dominates, leading to a non-planar (twisted) ground-state conformation. ic.ac.uk The dihedral angle between the planes of the two rings is therefore a critical parameter. Computational modeling and techniques like variable-temperature NMR can provide insight into the energy barrier for rotation around this bond. rsc.org

The alaninamide side chain also possesses conformational flexibility due to rotation around its C-C and C-N bonds. The preferred conformation will seek to minimize steric interactions while allowing for potential intramolecular hydrogen bonding between the amide group and the second phenyl ring. slideshare.net

Chiral Purity Determination and Stereochemical Integrity Assessment

Since this compound is synthesized from the chiral amino acid alanine, it exists as a specific enantiomer (L- or D-). It is critical to determine its enantiomeric purity and to assess whether any racemization has occurred during synthesis or storage. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

The most common method for determining enantiomeric purity is chiral HPLC. researchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. As a result, the D- and L-enantiomers of this compound would elute from the column at different retention times, allowing for their separation and quantification. researchgate.net The percentage of the minor enantiomer can be accurately determined by comparing the peak areas in the chromatogram.

NMR Spectroscopy with Chiral Solvating Agents

An alternative method involves the use of NMR spectroscopy in the presence of a chiral solvating agent (CSA). mdpi.com The CSA forms diastereomeric complexes with the enantiomers of this compound. These transient complexes have distinct NMR spectra, leading to the appearance of separate signals for each enantiomer. By integrating these signals, their relative ratio and thus the enantiomeric excess can be calculated.

Both techniques are essential for quality control and for ensuring the stereochemical integrity of the compound. nih.gov

Reactivity and Derivatization Studies of N Biphenyl 2 Ylalaninamide

Functionalization of the Biphenyl (B1667301) Moiety in N-biphenyl-2-ylalaninamide

The biphenyl moiety of this compound presents a rich platform for chemical modification. The two phenyl rings, linked by a single bond, can undergo a variety of substitution reactions. The existing amide linkage at the 2-position of one of the rings exerts a significant directing influence on subsequent reactions, primarily guiding incoming electrophiles to the positions ortho and para to the amide group.

Common functionalization strategies for biphenyl systems include electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. For instance, nitration would likely yield a mixture of nitro-substituted derivatives, with the exact regioselectivity depending on the reaction conditions. Similarly, halogenation can introduce bromine or chlorine atoms onto the aromatic rings, which can then serve as handles for further cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the derivatization of the biphenyl core. arabjchem.org These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide array of substituents. For example, if a bromo-derivative of this compound were synthesized, it could be coupled with a boronic acid to introduce a new aryl or alkyl group.

Table 1: Representative Functionalization Reactions of the Biphenyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product Description |

| Nitration | HNO₃, H₂SO₄ | Introduction of one or more nitro groups onto the biphenyl rings. |

| Bromination | Br₂, FeBr₃ | Introduction of bromine atoms, creating handles for cross-coupling. |

| Suzuki Coupling | Aryl-boronic acid, Pd catalyst, base | Formation of a new C-C bond, linking a new aryl group. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of a new C-N bond, introducing an amino substituent. |

Chemical Modifications at the Alaninamide Scaffold of this compound

The alaninamide portion of the molecule offers several sites for chemical modification. The amide bond itself can be hydrolyzed under acidic or basic conditions to yield 2-aminobiphenyl (B1664054) and alanine (B10760859). The secondary amide N-H bond can be deprotonated and subsequently alkylated or acylated to introduce a variety of substituents.

The α-carbon of the alanine moiety is another potential reaction site. Deprotonation with a strong base could generate an enolate, which could then be reacted with electrophiles such as alkyl halides to introduce new side chains. The stereochemical outcome of such reactions would be an important consideration. Furthermore, the terminal primary amide can be dehydrated to a nitrile or hydrolyzed to a carboxylic acid, offering further avenues for derivatization.

Investigation of Reaction Mechanisms Involving this compound as a Substrate

While specific mechanistic studies on this compound are not extensively documented, the reaction mechanisms can be inferred from related systems. For example, in photocatalytic reactions involving similar N-aryl imine structures, the reaction often proceeds through the formation of radical intermediates. beilstein-journals.orgnih.govd-nb.info A similar pathway could be envisioned for derivatives of this compound.

The mechanism of electrophilic aromatic substitution on the biphenyl ring would proceed through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The position of substitution is directed by the electron-donating or -withdrawing nature of the existing substituents. The amide group at the 2-position is an ortho, para-director, though steric hindrance from the second phenyl ring could influence the product distribution.

Formation of Conjugates and Probes Utilizing this compound

The bifunctional nature of this compound makes it a suitable scaffold for the construction of more complex molecules, including chemical probes and conjugates. The biphenyl unit can be functionalized with reporter groups such as fluorophores or biotin, while the alaninamide portion can be modified to modulate properties like solubility or to attach other molecular entities.

For instance, a fluorescent dye could be attached to the biphenyl ring via a stable linker. Alternatively, the terminal amide of the alaninamide could be coupled with another amino acid or a peptide to create a larger bioconjugate. The synthesis of such conjugates often relies on the functionalization strategies discussed in the preceding sections, such as the introduction of a reactive handle like a halogen or an amino group, followed by a coupling reaction. The resulting probes could be valuable tools for studying biological systems. researchgate.net

Computational Chemistry and Molecular Modeling Investigations of N Biphenyl 2 Ylalaninamide

Density Functional Theory (DFT) Studies on N-biphenyl-2-ylalaninamide

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a popular and versatile tool in computational chemistry. openaccessjournals.com DFT calculations can provide valuable information about the electronic properties of a molecule, which are crucial for understanding its reactivity and interactions.

For this compound, DFT studies would focus on determining key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

Another important aspect that can be analyzed through DFT is the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for predicting how the molecule will interact with other molecules, such as biological receptors. For instance, regions of negative potential are likely to be involved in hydrogen bond acceptance.

Hypothetical DFT-Calculated Properties of this compound:

| Electronic Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological membrane. nih.gov

In the context of this compound, MD simulations can provide insights into its flexibility and how it behaves in a physiological environment. By simulating the molecule in a water box, for example, one can observe its conformational changes and the formation of hydrogen bonds with surrounding water molecules. This information is crucial for understanding its solubility and how it might orient itself when approaching a protein binding site.

Furthermore, MD simulations can be used to study the stability of a ligand-protein complex. Once this compound is docked into a target protein, an MD simulation can reveal how stable the binding pose is over time. The root-mean-square deviation (RMSD) of the ligand's atomic positions can be monitored to assess its stability within the binding pocket.

Hypothetical Parameters for an MD Simulation of this compound in a Water Box:

| Parameter | Value/Setting |

| Force Field | AMBER |

| Water Model | TIP3P |

| Box Size | 50 x 50 x 50 ų |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Ligand-Protein Docking Studies for this compound and its Analogs

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a protein to form a stable complex. nih.gov It is a critical tool in structure-based drug design, helping to identify potential drug candidates and understand their binding mechanisms. nih.gov

Docking studies involving this compound and its analogs would aim to identify its potential protein targets and elucidate the key interactions driving the binding. The process involves preparing the three-dimensional structures of both the ligand and the protein and then using a docking algorithm to explore possible binding poses. The poses are then scored based on a scoring function that estimates the binding affinity.

The results of a docking study can reveal important binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's active site residues. By comparing the docking scores and binding modes of a series of analogs, researchers can identify which structural features are important for binding affinity and selectivity.

Hypothetical Docking Results for this compound Analogs against a Target Protein:

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Tyr123, Phe234, Arg345 |

| Analog 1 (with -OH group) | -9.2 | Tyr123, Phe234, Arg345, Ser125 |

| Analog 2 (with -Cl group) | -8.8 | Tyr123, Phe234, Arg345, Leu230 |

| Analog 3 (with smaller alkyl chain) | -7.9 | Tyr123, Phe234 |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules. nih.gov

For a series of this compound derivatives with known biological activities, a QSAR study could be performed to develop a predictive model. This involves calculating a variety of molecular descriptors for each compound, which can be physicochemical, topological, or electronic in nature. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed activity.

A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The model can also provide insights into the structural features that are most important for the desired biological effect. For example, a CoMFA or CoMSIA model can generate contour maps that visualize regions where steric bulk or certain electronic properties are favorable or unfavorable for activity.

Hypothetical 3D-QSAR Model Statistics for this compound Derivatives:

| Statistical Parameter | Value |

| q² (cross-validated r²) | 0.65 |

| r² (non-cross-validated r²) | 0.92 |

| Standard Error of Estimate | 0.25 |

| F-statistic | 120.5 |

Mechanistic Biological Investigations and Molecular Interactions of N Biphenyl 2 Ylalaninamide

In Vitro Enzyme Inhibition and Activation Studies with N-biphenyl-2-ylalaninamide

Investigations into how a compound like this compound affects enzyme activity are fundamental to understanding its biological role. These studies typically involve measuring the rate of an enzymatic reaction in the presence and absence of the compound.

Kinetic Characterization of this compound-Enzyme Interactions

To characterize the interaction between an inhibitor and an enzyme, kinetic studies are performed. These experiments determine the mode of inhibition and quantify the inhibitor's potency. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive, each affecting the enzyme's kinetic parameters, the Michaelis constant (Km) and maximum velocity (Vmax), differently.

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This reduces the Vmax, but the Km remains unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This type of inhibition reduces both Vmax and Km.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, affecting both Km and Vmax.

The potency of an inhibitor is typically reported as an inhibition constant (Ki) or an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Slow-onset inhibition, where the inhibitor complex forms over a longer timescale, is another important characteristic that can lead to sustained target occupancy in vivo.

Table 1: Hypothetical Kinetic Characterization Data No specific data is available for this compound. The table below is an example of how such data would be presented.

| Target Enzyme | Inhibition Type | Ki (nM) | IC50 (nM) |

|---|---|---|---|

| Enzyme A | Competitive | Data not available | Data not available |

| Enzyme B | Non-competitive | Data not available | Data not available |

Specificity and Selectivity Profiling Against Enzyme Panels

To assess the specificity of a compound, it is screened against a panel of diverse enzymes. This is particularly crucial for therapeutic development, for instance with kinase inhibitors, where off-target effects can lead to toxicity. Selectivity profiling helps to identify if the compound is a broad-spectrum inhibitor or if it targets a specific enzyme or enzyme family. For example, a compound might be tested against a panel of protein kinases to determine its selectivity for a particular kinase like a tyrosine kinase or a serine/threonine kinase.

Receptor Binding and Modulation by this compound

Receptor binding assays are essential for determining if a compound interacts with specific receptors and for quantifying the affinity of this interaction. These assays are a cornerstone of drug discovery. Radioligand binding assays are often considered the gold standard due to their sensitivity and robustness. In a typical competitive binding assay, a constant concentration of a radiolabeled ligand known to bind the target receptor is incubated with varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, its binding affinity (expressed as a Ki or IC50 value) is determined.

Table 2: Hypothetical Receptor Binding Profile No specific data is available for this compound. The table below is an example of how such data would be presented.

| Target Receptor | Assay Type | Binding Affinity (Ki, nM) |

|---|---|---|

| Receptor X | Competitive Radioligand Binding | Data not available |

| Receptor Y | Competitive Radioligand Binding | Data not available |

Protein-Ligand Interaction Mechanisms of this compound

Understanding the precise molecular interactions between a compound (ligand) and its protein target is critical for rational drug design. These interactions, which determine binding affinity and specificity, can be studied using structural biology techniques like X-ray crystallography or computational methods such as molecular docking. Key interactions include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. Modern computational models, including graph neural networks, are increasingly used to predict protein-ligand binding affinity with high accuracy by analyzing these complex interaction patterns.

Cellular and Subcellular Mechanistic Assays (excluding human clinical trials)

Cell-based assays are used to confirm that the molecular activity observed in vitro translates to a biological effect within a cellular context. These assays can measure a compound's impact on cell health, signaling pathways, and other cellular functions.

Effects on Cellular Pathways and Signaling (e.g., specific kinase inhibition research)

If a compound is identified as an enzyme inhibitor, further studies are conducted to see how this inhibition affects downstream cellular signaling pathways. For kinase inhibitors, this involves measuring the phosphorylation state of the kinase's known substrates. For example, inhibitors of the MAP kinase pathway are studied for their ability to block the phosphorylation of downstream targets like ERK. Such research clarifies the compound's mechanism of action and its potential therapeutic applications in diseases driven by aberrant signaling, such as cancer or inflammatory disorders.

Investigating Membrane Interactions and Disruptive Activities

Compounds containing a biphenyl (B1667301) structure have been noted for their potential to disrupt cell walls or membranes researchgate.net. The lipophilicity conferred by the biphenyl group can enhance membrane permeability . For instance, research on other biphenyl derivatives has suggested that the presence of a long alkyl chain can influence the compound's interaction with biological membranes ontosight.ai. The planarity and unsaturated nature of the biphenyl backbone may also contribute to interactions with the lipid bilayer ontosight.ai.

To investigate the membrane interactions and disruptive activities of this compound, a series of biophysical and cell-based assays would typically be employed. These studies would aim to characterize the extent and nature of the compound's association with lipid bilayers and its consequences on membrane integrity and function.

Table 1: Potential Assays for Investigating Membrane Interactions of this compound

| Assay Type | Technique | Information Gained |

| Liposome-Based Assays | Dynamic Light Scattering (DLS) | Measures changes in liposome (B1194612) size, indicating fusion or aggregation. |

| Fluorescence Spectroscopy (e.g., using Laurdan or DPH) | Probes changes in membrane fluidity and order. | |

| Calcein Leakage Assay | Quantifies membrane permeabilization and disruption. | |

| Cell-Based Assays | Hemolysis Assay | Measures the lytic activity of the compound on red blood cells. |

| Cytotoxicity Assays (e.g., MTT, LDH) | Assesses the impact on cell viability, which can be related to membrane damage. | |

| Microscopy | Atomic Force Microscopy (AFM) | Visualizes the effect of the compound on the morphology of supported lipid bilayers. |

| Confocal Microscopy | Can be used with fluorescently labeled compounds or membrane dyes to visualize localization and membrane effects in live cells. |

These investigations would provide a comprehensive understanding of how this compound interacts with and potentially perturbs biological membranes, which is crucial for elucidating its mechanism of action.

In Vivo Studies in Model Organisms (excluding human clinical trials)

Specific in vivo studies for this compound have not been identified in the public domain through the conducted searches. However, the general approach to evaluating a novel compound with potential biological activity in living organisms follows a well-established preclinical pathway. These studies are essential to understand the compound's behavior in a complex biological system, including its efficacy, distribution, and metabolism.

For a compound like this compound, the choice of model organism and the design of the in vivo studies would be heavily dependent on the therapeutic area of interest, which is currently not specified. Research on other biphenyl derivatives has spanned various fields, including oncology and infectious diseases nih.govijsdr.org. For example, some biphenyl derivatives have been investigated for their anti-tumor activities in the absence of T cells nih.gov.

The initial steps in in vivo characterization would typically involve pharmacokinetic and tolerability studies in rodent models. Subsequent efficacy studies would be conducted in relevant disease models.

Table 2: General Framework for In Vivo Studies of a Novel Biphenyl Compound

| Study Phase | Model Organism | Key Endpoints |

| Pharmacokinetics (PK) | Mouse, Rat | - Absorption, Distribution, Metabolism, and Excretion (ADME) profile- Half-life (t½)- Maximum concentration (Cmax)- Area under the curve (AUC) |

| Tolerability/Maximum Tolerated Dose (MTD) | Mouse, Rat | - Clinical observations (e.g., weight loss, behavioral changes)- Hematology and clinical chemistry- Gross pathology and histopathology of major organs |

| Preliminary Efficacy | Disease-specific models (e.g., tumor xenografts in mice, infection models in rats) | - Disease-specific readouts (e.g., tumor volume reduction, bacterial load decrease)- Target engagement biomarkers- Survival analysis |

It is important to note that these are generalized study designs, and the specific protocols for this compound would need to be tailored based on its determined biological activity and target.

Structure Activity Relationship Sar Studies of N Biphenyl 2 Ylalaninamide Derivatives

Impact of Biphenyl (B1667301) Substitution on Biological Activities

The biphenyl moiety is a cornerstone of the N-biphenyl-2-ylalaninamide scaffold, and its substitution pattern profoundly affects biological activity. The biphenyl group often inserts into hydrophobic pockets of target proteins, and modifications can enhance these interactions or introduce new ones.

Research on related scaffolds, such as biphenyl-substituted diarylpyrimidines, has shown that both the position and the electronic nature of substituents on the biphenyl ring are key determinants of potency. For instance, in a series of diarylpyrimidine-based HIV-1 NNRTIs, a 4'-cyano substitution on the biphenyl ring resulted in the most potent compound, suggesting a strong electronic influence on activity. The activity of 4'-substituted analogs was found to be superior to those substituted at the 2'- or 3'-positions.

In another study on N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamide derivatives, varying the substituent on the terminal aryl ring significantly impacted anticonvulsant activity. This underscores the principle that even distal modifications on the biphenyl ring system can transmit their effects to the core pharmacophore and influence biological outcomes. For this compound analogs targeting the kinase PIP4K2A, the introduction of a bromine atom at the 4-position of a phenyl ring was a key step in the optimization process.

The following table summarizes the impact of biphenyl substitutions on the activity of related compound classes, providing insights applicable to this compound derivatives.

| Compound Class | Biphenyl Substitution | Effect on Biological Activity |

| Diarylpyrimidines | 4'-cyano | Potent antiviral activity |

| Diarylpyrimidines | 4'-fluoro | Higher activity than 2'- or 3'-fluoro |

| N-(biphenyl-4'-yl)methyl Propionamides | Varied R-substituent | Significant impact on anticonvulsant activity |

| Naphthyridine Alaninamide Analogs | 4-Bromo on phenyl ring | Key modification for potent kinase inhibition |

Influence of Alaninamide Side Chain Modifications on Molecular Interactions

The alaninamide side chain is a critical component for establishing specific interactions with biological targets. Its size, stereochemistry, and functionality can dictate binding affinity and selectivity.

In the development of inhibitors for the kinase PIP4K2A, modifications to the alaninamide portion of a related naphthyridine scaffold were explored. Replacing the simple carboxamide of an alaninamide derivative with a carboxylic acid led to a decrease in potency, indicating the importance of the amide group for interactions within the target's binding site.

The stereochemistry of the amino acid is also paramount. For many biologically active molecules, only one enantiomer (e.g., L-alanine or D-alanine) will fit correctly into the chiral environment of a protein's active site. For instance, in a series of safinamide (B1662184) analogs, which are α-aminoamides, the R and S enantiomers displayed significantly different affinities for their target, monoamine oxidase B, highlighting enantioselective interactions.

| Scaffold | Side Chain Modification | Impact on Molecular Interaction/Activity |

| Naphthyridine Alaninamide Analogs | Carboxamide to Carboxylic Acid | Decrease in inhibitory potency |

| Safinamide Analogs (α-aminoamides) | R vs. S enantiomer | Significant differences in MAO-B affinity |

Role of Amide Linkage Modifications in this compound Analogs

The amide bond is a central linker in this compound, providing structural rigidity and key hydrogen bonding features—a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). However, amide bonds can be susceptible to enzymatic cleavage in the body, which can limit a drug's oral bioavailability and duration of action. Consequently, replacing the amide bond with a more stable bioisostere is a common strategy in medicinal chemistry to improve pharmacokinetic properties while retaining biological activity.

Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The choice of an amide isostere depends on the specific requirements of the molecular target, such as maintaining geometry or hydrogen bonding capabilities.

Common bioisosteric replacements for the amide bond include:

Trifluoroethylamines: These groups reduce the basicity of the amine while maintaining the N-H as a hydrogen bond donor. They are known to enhance metabolic stability.

Heterocyclic Rings (e.g., 1,2,3-triazoles, oxadiazoles, tetrazoles): These rings can mimic the geometry and electronic properties of the amide bond and are often more resistant to hydrolysis. They can act as hydrogen bond acceptors but lack a direct hydrogen bond donor equivalent to the amide N-H.

Esters and Ketones: These represent simpler modifications but can alter the hydrogen bonding profile, as they lack the N-H donor.

The successful application of these bioisosteres is highly context-dependent, as any change can affect the compound's conformation and interactions with its target.

Conformation-Activity Relationships in this compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape, or conformation. The molecule must adopt a specific "bioactive conformation" to fit optimally into the binding site of its target protein. The relationship between the molecule's conformation and its activity is known as the conformation-activity relationship.

Key conformational features for this compound include the torsional angle between the two phenyl rings of the biphenyl group and the spatial orientation of the alaninamide side chain relative to the biphenyl system. The biphenyl unit is not typically planar; instead, the rings are twisted relative to each other. The degree of this twist can influence how the molecule presents its functional groups for interaction with a receptor.

Similarly, the conformation of the alaninamide side chain is crucial. The relative positions of the amide carbonyl, the N-H group, and the alanine (B10760859) methyl group are dictated by rotations around single bonds. As seen in the conformational analysis of simple molecules like butane, different staggered and eclipsed conformations have distinct energy levels. For this compound, only a subset of low-energy conformations will be biologically relevant, and the molecule's ability to easily adopt the specific bioactive conformation is a key determinant of its potency.

Pharmacophore Development from this compound SAR Data

The sum of SAR and conformational data allows for the creation of a pharmacophore model. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. It serves as a 3D template for designing new, potentially more potent, molecules.

Given that this compound derivatives are known antagonists of the VLA-4 integrin, a pharmacophore model for this class of compounds would likely include features identified from active analogs:

Two Hydrophobic/Aromatic Centers: Corresponding to the two phenyl rings of the biphenyl moiety. These are crucial for fitting into hydrophobic pockets in the VLA-4 receptor.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linkage is a critical hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H group of the amide linkage serves as a key hydrogen bond donor.

A Hydrophobic Group: Representing the methyl group of the alaninamide side chain.

The spatial arrangement of these features is critical. A pharmacophore model for VLA-4 antagonists typically consists of two hydrophobic features and two hydrogen bond acceptors, which aligns well with the structural components of this compound. Such models are powerful tools for virtual screening of compound libraries to identify novel lead structures for drug discovery.

Analytical Methodologies in N Biphenyl 2 Ylalaninamide Research

Advanced Spectrometric Techniques for Trace Analysis

When the concentration of N-biphenyl-2-ylalaninamide is exceedingly low, advanced spectrometric techniques are required to achieve the necessary sensitivity and specificity for detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace quantitative analysis in complex matrices. This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. By selecting a specific precursor ion of the analyte and monitoring a unique product ion after fragmentation, chemical noise is significantly reduced, leading to very low limits of detection. For related biphenyl (B1667301) compounds, LC-MS/MS has been used for analyses in the picogram to nanogram per milliliter range. nih.gov The development of such a method involves the optimization of both chromatographic conditions and mass spectrometric parameters, including ionization source settings and collision energies.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements. This allows for the determination of the elemental composition of an analyte, which is invaluable for the identification of unknown metabolites or degradation products of this compound in research studies. HRMS can distinguish between compounds with very similar nominal masses, providing a high degree of confidence in identification. mdpi.com

Table 2: Performance Characteristics of Advanced Spectrometric Techniques

| Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantage |

| LC-MS/MS | Low pg/mL to ng/mL range nih.gov | Low pg/mL to ng/mL range e-jkfn.org | High sensitivity and selectivity for quantification |

| HRMS | Dependent on matrix and analyte | Dependent on matrix and analyte | High mass accuracy for confident identification |

Bioanalytical Methods for this compound in Complex Research Matrices

The analysis of this compound in biological matrices such as plasma, serum, or tissue homogenates presents unique challenges due to the complexity of these samples. researchgate.net Bioanalytical methods must be developed and validated to ensure that the results are accurate and reproducible. who.int

Sample Preparation

A critical step in bioanalysis is the extraction of the analyte from the biological matrix and the removal of interfering substances. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. The supernatant containing the analyte is then analyzed.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE offers a more selective extraction by utilizing a solid sorbent to retain the analyte while interfering components are washed away. The analyte is then eluted with a small volume of solvent. This is often the method of choice for achieving the lowest detection limits.

Method Validation

A bioanalytical method must be rigorously validated to demonstrate its suitability for the intended purpose. According to regulatory guidelines, validation includes the assessment of the following parameters: fda.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. e-jkfn.org

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of matrix components on the ionization of the analyte. who.int

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. researchgate.net

The development and validation of robust bioanalytical methods are paramount for obtaining reliable data in preclinical and research studies involving this compound.

Broader Research Applications and Future Directions for N Biphenyl 2 Ylalaninamide

N-biphenyl-2-ylalaninamide as a Chemical Probe in Biological Systems

No specific studies have been identified that describe the use of this compound as a chemical probe. The utility of a compound as a chemical probe relies on its ability to selectively interact with a biological target to elucidate its function. Such research would typically involve detailed biochemical and cellular assays to characterize its potency, selectivity, and mechanism of action. At present, there is no published research that characterizes this compound for this purpose.

Potential as a Building Block in Complex Chemical Synthesis and Material Science

The potential of this compound as a building block in complex chemical synthesis and material science remains largely unexplored in accessible literature. While the biphenyl (B1667301) and alaninamide moieties are common in medicinal chemistry and materials science, the specific attributes and reactivity of this compound as a synthetic precursor have not been detailed. There are no available reports on its incorporation into larger, more complex molecules or its application in the development of novel materials.

Development of Peptidomimetic Scaffolds Based on this compound

The development of peptidomimetic scaffolds is a significant area of research aimed at creating molecules that mimic the structure and function of peptides. While the structure of this compound contains an amino acid derivative, making it a plausible candidate for such studies, there is no specific research available that demonstrates its use in the design or synthesis of peptidomimetic scaffolds.

Unexplored Research Avenues and Conceptual Challenges for this compound Research

Given the lack of foundational research on this compound, the entire field of its potential applications can be considered an unexplored avenue. Conceptual challenges, which would typically arise from existing data and highlight areas for further investigation, cannot be defined without initial research findings. The primary challenge appears to be the absence of fundamental studies on its synthesis, characterization, and basic biological or chemical properties.

Interdisciplinary Research Perspectives Integrating this compound

Interdisciplinary research integrating this compound would require a foundational body of knowledge about the compound's properties. Collaboration between chemists, biologists, and material scientists could unlock its potential; however, without initial data to suggest promising applications, such interdisciplinary efforts have not been documented.

Q & A

Q. What are the established synthetic routes for N-biphenyl-2-ylalaninamide, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer :

The synthesis typically involves coupling biphenyl-2-amine with protected alanine derivatives via amide bond formation, followed by deprotection. Key steps include:- Reagent Selection : Use coupling agents like HATU or EDC/NHS for efficient amidation .

- Purification : Column chromatography (e.g., silica gel, gradient elution) to isolate intermediates and final products.

- Characterization :

- NMR (1H, 13C) to confirm regiochemistry and purity .

- HPLC-MS for molecular weight validation and purity assessment (>95% by UV detection at 254 nm) .

- Elemental Analysis to verify stoichiometry .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound while ensuring reproducibility?

- Methodological Answer :

- Controls : Include positive (e.g., known agonists/antagonists) and negative (vehicle-only) controls .

- Concentration Range : Use logarithmic dilutions (e.g., 1 nM–100 µM) to determine EC50/IC50 values .

- Replication : Triplicate measurements per condition to assess intra-assay variability .

- Data Reporting : Adhere to NIH guidelines for transparency in experimental conditions (e.g., temperature, incubation time) .

Q. What are the key considerations for ensuring purity and stability of this compound in long-term storage for research use?

- Methodological Answer :

- Storage Conditions :

- Temperature : –20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation .

- Solvent : Store in anhydrous DMSO or ethanol to minimize degradation .

- Stability Monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect decomposition .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR or mass spectrometry) for this compound be systematically resolved during structural validation?

- Methodological Answer :

- Step 1 : Repeat experiments under identical conditions to rule out technical errors .

- Step 2 : Compare observed data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .

- Step 3 : Use complementary techniques (e.g., 2D NMR like COSY/HSQC) to resolve overlapping signals .

- Step 4 : Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

Q. How can researchers integrate computational modeling (e.g., molecular docking) with experimental data to elucidate the mechanism of action of this compound?

- Methodological Answer :

- Target Identification : Use homology modeling or AlphaFold-predicted protein structures for docking studies .

- Binding Affinity Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC50 values .

- Dynamic Behavior : Perform molecular dynamics simulations (50–100 ns) to assess ligand-protein stability .

Data Contradiction and Reliability

Q. What frameworks exist to address empirical contradictions in studies on this compound’s bioactivity?

- Methodological Answer :

- Constructive Falsification : Test hypotheses against multiple independent datasets (e.g., in vitro vs. in vivo results) .

- Meta-Analysis : Pool data from replicate studies to identify consensus trends .

- Ethical Reporting : Clearly disclose limitations (e.g., batch-to-batch variability) in the "Results and Discussion" section .

Experimental Design for Novel Applications

Q. How should researchers design preclinical studies to explore this compound’s potential in neurological disorders?

- Methodological Answer :

- Animal Models : Use transgenic mice (e.g., Alzheimer’s Aβ-overexpression models) with age-matched controls .

- Dosing Regimen : Optimize bioavailability via pharmacokinetic studies (e.g., IV vs. oral administration) .

- Behavioral Assays : Combine Morris water maze tests with biomarker analysis (e.g., tau protein levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.